REACTION_CXSMILES
|
C[N+]1([O-])CC[O:5]CC1.Br[CH2:10][C:11]1[C:16]2[CH:17]=[CH:18][O:19][C:15]=2[CH:14]=[CH:13][C:12]=1[F:20].BrCC1C(F)=CC2C=COC=2C=1>C(#N)C>[F:20][C:12]1[C:11]([CH:10]=[O:5])=[C:16]2[CH:17]=[CH:18][O:19][C:15]2=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
4-bromomethyl-5-fluorobenzofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC2=C1C=CO2)F
|
Name
|
6-bromomethyl-5-fluorobenzofuran
|
Quantity
|
13.33 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC2=C(C=CO2)C=C1F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
aldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 5° for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Water and ethyl acetate were added to the residue
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
The mixture was separated by chromatography on silica (600 g)
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and hexane (1:9) as the eluant
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(C=CO2)=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |